molecular formula C7H13NO2 B15272058 Methyl 2-methylpyrrolidine-3-carboxylate

Methyl 2-methylpyrrolidine-3-carboxylate

Cat. No.: B15272058
M. Wt: 143.18 g/mol
InChI Key: XQMDYEQHVQBQMQ-UHFFFAOYSA-N
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Description

Methyl 2-methylpyrrolidine-3-carboxylate (CAS 1506851-58-6) is a chiral pyrrolidine-based building block of significant interest in medicinal chemistry and drug discovery. The compound features a ester functional group and a stereogenic center, making it a versatile precursor for the synthesis of diverse biologically active molecules . The pyrrolidine ring is a privileged scaffold in pharmaceutical science, valued for its saturated nature and three-dimensional coverage, which allows for extensive exploration of pharmacophore space . This specific methyl ester derivative is particularly useful for constructing more complex structures for research, including potential antagonists for ionotropic glutamate receptors (iGluRs) in neuroscience . The stereochemistry of the pyrrolidine ring is a critical parameter, as it can dramatically influence the biological activity and binding mode of resulting compounds due to the enantioselective nature of protein targets . Researchers utilize this compound as a key intermediate in the development of new molecular entities for investigating various human diseases. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Datasheet for detailed handling information.

Properties

IUPAC Name

methyl 2-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMDYEQHVQBQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methylpyrrolidine-3-carboxylate typically involves the reaction of 2-methylpyrrolidine with methyl chloroformate under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2-methylpyrrolidine and methyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-methylpyrrolidine is dissolved in an appropriate solvent, such as dichloromethane, and methyl chloroformate is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.

    Purification: The product is purified by extraction and distillation to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 2-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Esters

(a) Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate
  • Molecular Formula: C₉H₁₅NO₂ (vs. C₇H₁₃NO₂ for the methyl ester).
(b) 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
  • Molecular Formula: C₆H₉NO₃ (CAS: 42346-68-9).
  • Key Differences : The presence of a ketone group (C=O) at the 5-position and a free carboxylic acid group (vs. a methyl ester) enhances hydrogen-bonding capacity and acidity (pKa ~2–3 for carboxylic acids), altering solubility and reactivity .

Methyl Esters of Aliphatic and Cyclic Compounds

(a) Methyl Shikimate
  • Structure : A cyclohexene carboxylic acid ester.
  • Key Differences : While both are methyl esters, methyl shikimate’s aromaticity and rigid cyclohexene backbone contrast sharply with the flexible pyrrolidine ring of the target compound. This structural disparity leads to divergent applications, such as shikimate’s role in biosynthesis vs. pyrrolidine derivatives’ use in alkaloid synthesis .
(b) Sandaracopimaric Acid Methyl Ester
  • Structure : A diterpene methyl ester isolated from plant resins.
  • Key Differences : This compound’s polycyclic terpene skeleton confers high hydrophobicity (logP >6) compared to the polar pyrrolidine ester (predicted logP ~0.5), making it more suitable for lipid-based formulations .

(c) Methyl Palmitate
  • Structure : A straight-chain fatty acid methyl ester (C₁₇H₃₄O₂).
  • Key Differences : The absence of a nitrogen atom and the long aliphatic chain result in vastly different physicochemical properties, such as lower water solubility and higher melting points (~30°C) .

Table 1: Key Properties of Methyl 2-methylpyrrolidine-3-carboxylate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) pKa Key Functional Groups
This compound C₇H₁₃NO₂ 143.18 182.5 ± 33.0 9.85 Pyrrolidine, methyl ester
Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate C₉H₁₅NO₂ 157.21 N/A N/A Pyrrolidine, ethyl ester
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 N/A ~2–3 Pyrrolidine, ketone, carboxylic acid
Methyl Shikimate C₈H₁₂O₅ 188.18 N/A ~3.5 Cyclohexene, methyl ester

Biological Activity

Methyl 2-methylpyrrolidine-3-carboxylate (MMPC) is a compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MMPC is characterized by its pyrrolidine ring structure, which is integral to its biological activity. The compound can undergo hydrolysis, leading to the release of the active pyrrolidine derivative, which can interact with various enzymes and receptors in biological systems.

Key Properties:

  • Molecular Formula: C7_7H13_13NO2_2
  • Molecular Weight: 143.18 g/mol
  • Solubility: Soluble in organic solvents; hydrolyzes in aqueous environments.

The biological activity of MMPC primarily involves its interaction with specific molecular targets. The ester group can be hydrolyzed to release the active form, which may modulate enzymatic pathways and cellular signaling processes.

Mechanisms include:

  • Enzyme Interaction: MMPC has shown potential as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
  • Receptor Binding: The compound acts as a ligand, binding to various receptors and influencing their activity.

Biological Activities

Research indicates that MMPC exhibits several promising biological activities:

1. Antimicrobial Activity

MMPC and its derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain pyrrolidine derivatives exhibit notable antibacterial effects, with inhibition zones measured during bioassays .

Bacterial Strain Inhibition Zone (mm)
E. coli17
S. aureus15

2. Antiviral Properties

MMPC has been explored for its potential role as a hepatitis B virus capsid assembly modulator. Molecular dynamics simulations suggest that it may effectively bind to viral proteins, inhibiting their function and potentially providing a therapeutic avenue for viral infections.

3. Neuroprotective Effects

Preliminary studies indicate that compounds related to MMPC may possess neuroprotective properties. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

Several studies have highlighted the therapeutic potential of MMPC:

  • Study on Antimicrobial Efficacy : A comparative analysis of MMPC derivatives showed that specific modifications to the pyrrolidine ring enhanced antibacterial activity against common pathogens, suggesting avenues for drug development targeting infectious diseases .
  • Neuroprotective Research : Investigations into the neuroprotective effects of MMPC derivatives indicated a reduction in oxidative stress markers in neuronal cell cultures, supporting their potential use in neurodegenerative disease therapies.

Q & A

Q. What are the limitations of current synthetic methodologies for this compound, and how can they be mitigated?

  • Methodological Answer : Common issues include low yields (<50%) due to competing ring-opening reactions. Mitigation strategies:
  • Use microwave-assisted synthesis to reduce reaction time and side products.
  • Employ flow chemistry for precise control of exothermic steps.
  • Replace traditional acid catalysts with immobilized enzymes (e.g., Candida antarctica lipase B) to improve regioselectivity .

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